molecular formula C16H18ClN3O3S B2444736 1-((2-((4-Methoxy-2-methylphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride CAS No. 2034497-08-8

1-((2-((4-Methoxy-2-methylphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B2444736
CAS No.: 2034497-08-8
M. Wt: 367.85
InChI Key: GVEBXFHUIAOPNG-UHFFFAOYSA-N
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Description

1-((2-((4-Methoxy-2-methylphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a cell-permeable pyrrolidine-2,5-dione derivative that acts as a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA). TrkA is the high-affinity receptor for Nerve Growth Factor (NGF), and its signaling is a critical pathway in pain sensation, neuronal development, and survival . By selectively targeting the ATP-binding site of TrkA, this compound effectively blocks NGF-mediated signaling, leading to the suppression of autophosphorylation and downstream activation of pathways like MAPK and PI3K/Akt. This mechanism makes it an invaluable pharmacological tool for dissecting the specific roles of TrkA in nociception and chronic pain states , as well as in cancer contexts where TrkA fusions and overexpression are drivers of oncogenesis, a phenomenon known as TRK fusion cancer . Its research utility extends to modeling neuropathies and investigating the contribution of the NGF/TrkA axis in inflammatory and neurodegenerative conditions, providing a means to explore potential therapeutic interventions without the broader kinase inhibition profile associated with related natural products.

Properties

IUPAC Name

1-[[2-(4-methoxy-2-methylanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S.ClH/c1-10-7-12(22-2)3-4-13(10)18-16-17-11(9-23-16)8-19-14(20)5-6-15(19)21;/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEBXFHUIAOPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2=NC(=CS2)CN3C(=O)CCC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2-((4-Methoxy-2-methylphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₁₈ClN₃O₃S
  • Molecular Weight : 367.9 g/mol
  • CAS Number : 2034497-08-8

The biological activity of this compound is primarily attributed to its thiazole and pyrrolidine moieties, which are known to interact with various biological targets. Thiazole derivatives have been reported to exhibit a range of activities including antimicrobial, anticancer, and anticonvulsant effects.

Anticancer Activity

Research indicates that thiazole derivatives can inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : Compounds similar to this structure have shown the ability to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : The presence of methoxy and methyl groups enhances the cytotoxicity against cancer cell lines by promoting apoptosis through mitochondrial pathways.

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundIC50 (µg/mL)Cancer Cell Line
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22Jurkat
Target CompoundTBDTBD

Antimicrobial Activity

The compound's thiazole structure suggests potential antimicrobial properties. Thiazoles are known for their effectiveness against various bacteria and fungi. In vitro studies have demonstrated that similar compounds exhibit significant activity against pathogens like Staphylococcus aureus and Escherichia coli.

Study on Anticonvulsant Activity

A study evaluated the anticonvulsant properties of thiazole-containing compounds, revealing that derivatives similar to our target compound effectively reduced seizure activity in animal models. The structure-activity relationship (SAR) indicated that modifications at the phenyl ring significantly enhanced efficacy.

Study on Antitumor Effects

In a recent investigation, a series of thiazole-pyrrolidine derivatives were synthesized and tested against various cancer cell lines. Results showed that compounds with similar structural features to our target exhibited potent cytotoxic effects, with IC50 values significantly lower than standard chemotherapeutics.

Q & A

Q. Key Variables :

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions.
  • Catalysts : Use of triethylamine improves coupling efficiency in amide bond formation .
  • Temperature : Higher temperatures (80–100°C) accelerate thiazole cyclization but risk decomposition of sensitive intermediates .

Methodological Insight : Optimize via Design of Experiments (DoE) to balance yield (typically 50–65%) and purity (>95% by HPLC) .

How can computational methods guide the design of derivatives with enhanced bioactivity?

Advanced Research Question
Combining quantum chemical calculations (DFT) and molecular docking can predict binding affinities and reaction pathways:

  • DFT : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity of the thiazole-pyrrolidine scaffold .
  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) .

Case Study : Derivatives with electron-withdrawing groups on the phenyl ring showed improved binding to COX-2 (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for parent compound) .

Validation : Synthesize top candidates and correlate computational predictions with in vitro assays (e.g., IC₅₀ values).

What spectroscopic techniques are critical for structural validation, and how are data contradictions resolved?

Basic Research Question
Essential Techniques :

  • ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring (e.g., δ 7.2–7.5 ppm for aromatic protons) and pyrrolidine substitution patterns .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 383.9 for C₁₆H₁₈ClN₃O₄S) .
  • IR : Identify carbonyl stretches (1680–1720 cm⁻¹ for pyrrolidine-dione) .

Q. Contradiction Management :

  • Discrepancies in melting points or spectral data may arise from polymorphic forms or residual solvents. Use DSC/TGA to rule out polymorphism and repeated recrystallization (DMF/EtOH) to improve purity .

How do structural modifications (e.g., substituent variations on the phenyl ring) impact pharmacological profiles?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • 4-Methoxy-2-methylphenyl group : Critical for membrane permeability (LogP ~2.1) and moderate solubility (2.8 mg/mL in PBS) .
  • Thiazole substitution : Electron-donating groups (e.g., -OCH₃) enhance antimicrobial activity (MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for unsubstituted analogs) .

Q. Experimental Design :

  • Synthesize analogs with halogen (F, Cl), alkyl (CH₃), or nitro (-NO₂) substituents.
  • Evaluate cytotoxicity (MTT assay) and selectivity indices (e.g., IC₅₀ for cancer vs. normal cells) .

What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question
Common Issues :

  • Low Yield in Cyclization Steps : Replace traditional reflux with microwave-assisted synthesis (30% time reduction, 15% yield increase) .
  • Purification Bottlenecks : Switch from column chromatography to pH-dependent crystallization for hydrochloride salts .

Q. Process Optimization :

  • Use continuous flow reactors for thiazole formation to improve heat/mass transfer .
  • Implement PAT (Process Analytical Technology) for real-time monitoring of critical quality attributes (e.g., residual solvents) .

How can researchers resolve contradictory biological data (e.g., conflicting IC₅₀ values across studies)?

Advanced Research Question
Root Causes :

  • Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin) .
  • Compound Stability : Test degradation under assay conditions (e.g., PBS pH 7.4 at 37°C for 24 hours) via HPLC .

Case Example : A reported IC₅₀ of 12 µM (breast cancer) vs. 45 µM (lung cancer) was traced to differential expression of target enzymes (e.g., HDAC isoforms) .

What in silico and in vitro models are optimal for preliminary toxicity screening?

Basic Research Question
In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate hepatotoxicity (e.g., CYP3A4 inhibition risk) and blood-brain barrier penetration .
    In Vitro Models :
  • hERG Assay : Screen for cardiac toxicity (IC₅₀ > 10 µM desirable) .
  • Ames Test : Assess mutagenicity using S. typhimurium TA98/TA100 strains .

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